5-Hydroxyquinoline-2,7,8(1h)-trione
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Overview
Description
5-Hydroxyquinoline-2,7,8(1h)-trione is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyquinoline-2,7,8(1h)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminobenzamide derivatives: This method involves the reaction of 2-aminobenzamide with suitable reagents to form the quinoline ring.
Oxidative cyclization: This involves the oxidation of suitable precursors to form the trione structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyquinoline-2,7,8(1h)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the trione to corresponding diols or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinoline-2,7,8-trione derivatives.
Reduction: Formation of quinoline-2,7,8-diol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxyquinoline-2,7,8(1h)-trione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor interaction: Binding to receptors and modulating their activity.
Pathway modulation: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: A well-known derivative with various applications.
2,4-Dihydroxyquinoline: Another derivative with distinct properties.
Uniqueness
5-Hydroxyquinoline-2,7,8(1h)-trione is unique due to its specific trione structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
15544-54-4 |
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Molecular Formula |
C9H5NO4 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
5-hydroxy-1H-quinoline-2,7,8-trione |
InChI |
InChI=1S/C9H5NO4/c11-5-3-6(12)9(14)8-4(5)1-2-7(13)10-8/h1-3,11H,(H,10,13) |
InChI Key |
ILESTJVGWALRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=O)C2=O)O |
Origin of Product |
United States |
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